3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a propylthio group, and a pyrimido[5,4-b]indol-4(5H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indol-4(5H)-one core This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often involves continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has shown promise as a bioactive molecule. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's biological activity has led to investigations into its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in various manufacturing processes and product formulations.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Fluorophenyl)propionic acid
2-(Propylthio)pyrimido[5,4-b]indol-4(5H)-one
4-Fluorocinnamic acid
Uniqueness: 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structural complexity and biological activity make it distinct from other similar compounds.
Biological Activity
3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimido[5,4-b]indoles. This compound exhibits a variety of biological activities due to its unique structural features, which include a pyrimidine ring fused with an indole moiety and the presence of both a propylthio group and a fluorinated phenyl substituent. The fluorine atom enhances lipophilicity, potentially influencing its interactions with biological targets.
Structural Characteristics
The compound can be described by its molecular formula C20H19N3OS and a molecular weight of approximately 349.44 g/mol. The structural arrangement allows for various modifications that can significantly alter its biological activity.
Property | Details |
---|---|
Molecular Formula | C20H19N3OS |
Molecular Weight | 349.44 g/mol |
Key Functional Groups | Pyrimidine, Indole, Propylthio |
Biological Activity Overview
Research indicates that compounds within the pyrimido[5,4-b]indole class are known for their diverse biological activities, particularly as immune modulators. Notably, studies have shown that these compounds can act as potent activators of the NFκB pathway and stimulate Toll-like receptor 4 (TLR4), which plays a critical role in innate immunity.
Immune Modulation
A significant study highlighted that substituted pyrimido[5,4-b]indoles, including analogs of this compound, were identified as effective stimulators of TLR4 in both human and mouse cells. This stimulation leads to increased production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), indicating a skewing towards type I interferon pathways.
Case Studies
- High-Throughput Screening : A cell-based high-throughput screen revealed that certain pyrimido[5,4-b]indoles could selectively activate TLR4. Modifications at specific positions (e.g., N-3 and N-5) were found to influence the production of cytokines significantly. For instance, compounds with phenyl or substituted phenyl carboxamides were shown to induce lower IL-6 release while maintaining higher IP-10 production .
- Structural Activity Relationship (SAR) : Studies on structural modifications indicated that substituents at the N-5 position can reduce cytotoxicity while enhancing biological activity. Computational modeling suggested that these active compounds primarily bind to MD-2 within the TLR4/MD-2 complex, facilitating their immune-modulating effects .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds in terms of structural features and activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(phenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | Similar indole-pyrimidine core; methylthio group | TLR4 agonist |
3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | Chlorine instead of fluorine | Enhanced anticancer activity |
3-(3-fluorophenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | Ethylthio group; different fluorinated phenyl | Variable TLR modulation |
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-2-11-25-19-22-16-14-5-3-4-6-15(14)21-17(16)18(24)23(19)13-9-7-12(20)8-10-13/h3-10,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUPPGGXVCSCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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